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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-efficiency transformation of

Saccharomyces cerevisiae using the lithium acetate (LiAc)/single-stranded carrier DNA

(ssDNA)/polyethylene glycol (PEG) method. This method is a cornerstone of yeast genetics

and is widely used for introducing plasmid DNA for applications ranging from basic research to

drug discovery and development.

Introduction
The lithium acetate-based method for yeast transformation is favored for its simplicity, cost-

effectiveness, and high efficiency.[1][2] The protocol involves treating yeast cells with lithium
acetate to permeabilize the cell wall, followed by the addition of plasmid DNA and single-

stranded carrier DNA.[3][4] Polyethylene glycol (PEG) is then used to promote the uptake of

DNA by the cells, which is further enhanced by a heat shock step.[3][4] This method

consistently yields a high number of transformants, making it suitable for a variety of

applications, including the construction of complex libraries.[5][6]

Quantitative Data Summary
The efficiency of yeast transformation can vary depending on the yeast strain, plasmid, and

specific protocol used. The following table summarizes typical transformation efficiencies
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achieved with the high-efficiency lithium acetate method.

Yeast Strain Plasmid Type

Transformation
Efficiency
(transformants/µg
DNA)

Reference

DBY 746 YEp13 (2µm origin) > 1 x 10⁵ [7]

Generic S. cerevisiae Plasmids Up to 10⁵ - 10⁶ [1][8]

Y8203 Plasmids > 1 x 10⁶ [5][9]

S. pombe Plasmids 1 x 10³ - 1 x 10⁴ [10]

EBY100 (for library

expression)

Plasmids (via

electroporation with

LiAc conditioning)

Up to 10⁸ [11]

Experimental Protocols
This section provides a detailed, step-by-step protocol for the high-efficiency transformation of

S. cerevisiae.

Materials and Reagents
Yeast strain (S. cerevisiae)

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Sterile water

1 M Lithium Acetate (LiAc), sterile

10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA)

Plasmid DNA

Transformation Mix (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
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Selective agar plates
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Caption: A high-level workflow for yeast transformation.

Step-by-Step Protocol
I. Preparation of Competent Cells

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with

shaking.[12][13]

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of

approximately 0.1-0.2.[13][14]

Incubate at 30°C with shaking (around 200 rpm) until the culture reaches mid-log phase,

typically an OD₆₀₀ of 0.6-0.8.[12][14] This usually takes 3-5 hours.

Harvest the cells by centrifugation at 3000 x g for 5 minutes.[14]

Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge

again.

Resuspend the cell pellet in 1 mL of sterile 100 mM Lithium Acetate (LiAc).[14]

Transfer the cell suspension to a 1.5 mL microcentrifuge tube and pellet the cells.

Resuspend the cells in 400-500 µL of 100 mM LiAc to a final concentration of approximately

2 x 10⁹ cells/mL.[14] The cells are now competent and ready for transformation. For long-

term storage, cells can be frozen at -80°C in 0.1 M LiAc with 15% glycerol.[5][9]

II. Transformation

Prepare the single-stranded carrier DNA by boiling it for 5 minutes and then immediately

cooling it on ice.[13][14]

In a microcentrifuge tube, combine the following in order:

1-5 µg of plasmid DNA (in a volume of up to 10 µL)[13]
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10 µL of 10 mg/mL denatured single-stranded carrier DNA[13]

100 µL of competent yeast cells[13]

Add 280-700 µL of Transformation Mix (40% PEG, 100 mM LiAc, 10 mM Tris pH 7.5, 1 mM

EDTA).[3][13] The volume can be adjusted based on the specific protocol.

Vortex the mixture vigorously to ensure all components are well-mixed.

Incubate the tube at 30°C for 30-60 minutes.[3][12]

Perform a heat shock by incubating the tube at 42°C for 15-45 minutes.[12][13][15] The

optimal time can vary between strains.

For some protocols, DMSO can be added to a final concentration of 10% before the heat

shock step to increase efficiency.[13]

III. Plating and Selection

Pellet the cells by centrifugation at a low speed (e.g., 1250 RPM) for 2 minutes.[13]

Carefully remove the supernatant.

Resuspend the cell pellet in 200 µL to 1 mL of sterile water or TE buffer.[12][13]

Plate 100-200 µL of the cell suspension onto appropriate selective agar plates.

Incubate the plates at 30°C for 2-4 days until transformant colonies appear.[15]

Mechanism of Transformation
The precise mechanism of DNA uptake in the lithium acetate protocol is not fully elucidated,

but it is understood to involve a series of events that permeabilize the yeast cell wall and

membrane, allowing for the entry of foreign DNA.
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Caption: A model for lithium acetate-mediated yeast transformation.

The key steps in the proposed mechanism are:

Permeabilization of the Cell Wall: Lithium acetate treatment is thought to create pores in the

rigid yeast cell wall, allowing DNA to reach the cell membrane.[3][4]

DNA Binding to the Cell Surface: The positively charged lithium ions may help to neutralize

the negative charges of both the DNA and the cell surface, facilitating the binding of the

plasmid and carrier DNA to the cell membrane.
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DNA Uptake Promotion by PEG: Polyethylene glycol is a fusogenic agent that promotes the

uptake of macromolecules. It is believed to induce membrane fusion and/or create channels

through which the DNA can enter the cytoplasm.[3][4]

Enhancement by Heat Shock: The heat shock step is thought to increase the fluidity of the

cell membrane, further enhancing the uptake of DNA into the cell.[3][4]

Recent studies have also suggested that the addition of sorbitol can act as an osmoprotectant,

increasing cell viability after heat shock and thereby boosting transformation efficiency by up to

tenfold.[1][8] This simple addition to the protocol can be highly beneficial, especially when high

numbers of transformants are required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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